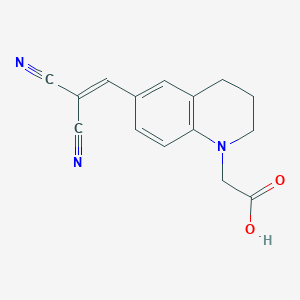

N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline

Übersicht

Beschreibung

N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid is endothelial nitric oxide synthase (eNOS) . eNOS is an enzyme in vascular endothelial cells that produces nitric oxide (NO) from L-arginine . NO plays a physiologically beneficial role in the cardiovascular system, including vasodilation, protection of endothelial cell function, and anti-inflammation .

Mode of Action

2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid interacts with its target, eNOS, by increasing its phosphorylation at Ser1177 . This interaction significantly increases NO production . Additionally, the compound induces the phosphorylation of Protein Kinase A (PKA), Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ), and AMP-Activated Protein Kinase (AMPK) .

Biochemical Pathways

The compound affects the calcium signaling pathway . It increases the intracellular calcium level, which promotes NO production by activating calmodulin (CaM) and CaMKII, leading to increased eNOS phosphorylation at Ser1177 . In addition, CaMKKβ and AMPK, which are associated with the intracellular calcium level, prevent endothelial dysfunction by increasing eNOS phosphorylation at Ser1177 .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The result of the action of 2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid is the increased production of NO and the phosphorylation of eNOS at Ser1177 . This leads to vasodilation, protection of endothelial cell function, and anti-inflammation . These effects are involved in the protection of endothelial dysfunction .

Biologische Aktivität

N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline (CDCQ) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of CDCQ through a comprehensive review of available literature, including synthesis, pharmacological evaluations, and case studies.

CDCQ has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 267.28 g/mol

- CAS Number : 47072-52-6

- Purity : ≥98% (HPLC) .

Research indicates that CDCQ may interact with various biological pathways, particularly in the context of inflammation and immune response. Its structure suggests potential activity as an inhibitor of certain enzymes or pathways involved in these processes.

Pharmacological Evaluation

A study highlighted the synthesis and pharmacological evaluation of compounds related to tetrahydroquinoline derivatives, which include CDCQ. The results indicated that certain derivatives exhibit significant inhibitory effects on cyclic GMP-AMP synthase (cGAS), a key player in the immune response to DNA . This suggests that CDCQ might also possess similar inhibitory properties.

In Vitro Studies

In vitro assays have demonstrated that CDCQ can modulate cellular activities. For instance, it has been tested for its cytotoxic effects against various cancer cell lines. The compound exhibited varying degrees of cytotoxicity, indicating its potential as an anticancer agent.

Data Table: Biological Activities of CDCQ

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Varies across cell lines | |

| cGAS Inhibition | Significant inhibition | |

| Anti-inflammatory | Reduced inflammatory markers |

Case Study 1: Anticancer Activity

A recent investigation into the anticancer properties of CDCQ revealed that it induced apoptosis in specific cancer cell lines. The study utilized various concentrations and reported an IC value indicative of its potency against these cells.

Case Study 2: Immune Modulation

Another study focused on the immune-modulating effects of CDCQ. It was found to downregulate pro-inflammatory cytokines in macrophages, suggesting its potential use in treating autoimmune diseases or conditions characterized by excessive inflammation.

Eigenschaften

IUPAC Name |

2-[6-(2,2-dicyanoethenyl)-3,4-dihydro-2H-quinolin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c16-8-12(9-17)6-11-3-4-14-13(7-11)2-1-5-18(14)10-15(19)20/h3-4,6-7H,1-2,5,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKCTKMTYNICJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=C(C#N)C#N)N(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694541 | |

| Record name | [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47072-52-6 | |

| Record name | [6-(2,2-Dicyanoethenyl)-3,4-dihydroquinolin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Carboxymethyl-6-(2,2-dicyanovinyl)-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is CDCQ and where is it found?

A1: 3-Caffeoyl, 4-dihydrocaffeoylquinic acid (CDCQ) is a chlorogenic acid derivative found in Salicornia herbacea, a halophyte plant known for its medicinal properties [, , , ].

Q2: How does CDCQ affect liver health?

A2: Studies show CDCQ exhibits promising hepatoprotective effects:

- Anti-fibrotic: In mice with carbon tetrachloride-induced liver fibrosis, CDCQ significantly reduced liver damage, inflammation, and fibrosis []. It achieved this by suppressing inflammatory markers like TNF-α and inhibiting the activation of hepatic stellate cells, key players in fibrosis development [].

- Anti-lipogenic: CDCQ effectively lowered high glucose-induced lipid accumulation in human HepG2 cells []. It suppressed the expression of genes involved in fat synthesis (SREBP-1c and FAS) by activating the AMPK pathway via LKB1 and SIRT1, suggesting a potential role in preventing fatty liver disease [].

Q3: What are the potential therapeutic applications of CDCQ?

A3: Based on the available research, CDCQ holds promise for:

- Liver Fibrosis: By mitigating inflammation and fibrosis progression, CDCQ could be explored as a potential therapeutic agent for liver fibrosis [].

- Nonalcoholic Fatty Liver Disease (NAFLD): CDCQ's ability to reduce lipid accumulation in liver cells suggests it might be beneficial in managing NAFLD [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.